

Comparative NMR Analysis of 2-Bromo-3-phenylpyridine and Related Analogues

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Compound of Interest

Compound Name: 2-Bromo-3-phenylpyridine

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This guide provides a detailed comparative analysis of the nuclear magnetic resonance (NMR) data for **2-Bromo-3-phenylpyridine** alongside its structural analogues: 2-phenylpyridine, 3-phenylpyridine, and 2-bromopyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive look at the spectral characteristics of these compounds.

Due to the absence of publicly available experimental NMR data for **2-Bromo-3-phenylpyridine**, this guide presents predicted ^1H and ^{13}C NMR data based on established substituent effects observed in the provided analogues. This predictive analysis serves as a valuable tool for the identification and characterization of this and similar compounds.

^1H NMR Data Comparison

The ^1H NMR spectra of pyridine derivatives are characterized by distinct chemical shifts and coupling constants that are influenced by the nature and position of substituents. The introduction of a bromine atom and a phenyl group in **2-Bromo-3-phenylpyridine** is expected to significantly alter the electronic environment of the pyridine and phenyl ring protons compared to the parent compounds.

Compound	H-4 (δ , ppm)	H-5 (δ , ppm)	H-6 (δ , ppm)	Phenyl Protons (δ , ppm)
2-Bromo-3-phenylpyridine (Predicted)	~7.4-7.5	~7.2-7.3	~8.4-8.5	~7.3-7.6
2-Phenylpyridine[1]	7.65-7.84 (m)	7.15-7.37 (m)	8.60-8.83 (m)	7.40-7.55 (m), 7.91-8.11 (m)
3-Phenylpyridine[2]	7.82 (ddd)	7.31-7.44 (m)	8.57 (dd), 8.84 (d)	7.31-7.54 (m)
2-Bromopyridine[3]	7.44-7.55 (m)	7.21-7.26 (m)	8.30-8.40 (m)	-

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as d (doublet), dd (doublet of doublets), ddd (doublet of doublet of doublets), and m (multiplet).

¹³C NMR Data Comparison

The ¹³C NMR chemical shifts are highly sensitive to the electronic effects of substituents. The electronegative bromine atom at the C-2 position and the phenyl group at the C-3 position in **2-Bromo-3-phenylpyridine** are expected to cause significant shifts in the carbon resonances of the pyridine ring.

Compound	C-2 (δ , ppm)	C-3 (δ , ppm)	C-4 (δ , ppm)	C-5 (δ , ppm)	C-6 (δ , ppm)	Phenyl Carbons (δ , ppm)
2-Bromo-3-phenylpyridine (Predicted)	~142-144	~138-140	~128-130	~123-125	~150-152	~128-137
2-Phenylpyridine[1]	157.4	139.4	120.6	122.1	149.6	126.9, 128.7, 128.9
3-Phenylpyridine	148.1, 149.9	134.2, 134.7	123.5	136.9	149.8, 154.6	127.0, 128.0, 129.0, 138.0
2-Bromopyridine[3]	142.4	128.4	122.8	138.6	150.3	-

Note: Chemical shifts (δ) are reported in parts per million (ppm).

Experimental Protocols

The following is a general protocol for the acquisition of ^1H and ^{13}C NMR spectra.

Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz for ^1H and 100 MHz for ^{13}C nuclei.

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).

^1H NMR Acquisition:

- **Pulse Program:** A standard single-pulse experiment (e.g., zg30).

- Spectral Width: Approximately 16 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16 to 64, depending on the sample concentration.
- Temperature: 298 K.

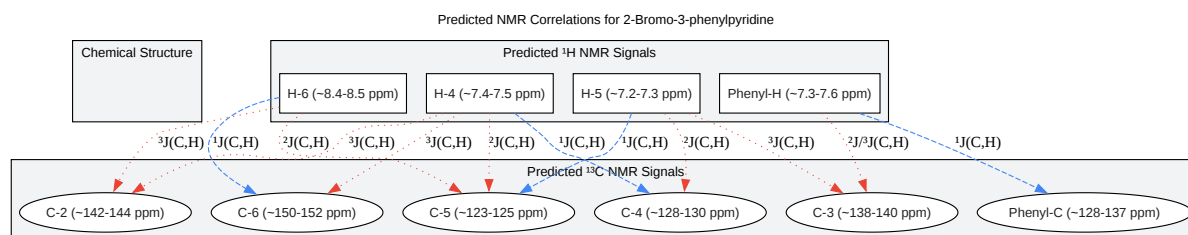
¹³C NMR Acquisition:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: Approximately 240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 to 4096, depending on the sample concentration and solubility.
- Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or TMS.

Visualizing NMR Correlations

The following diagram illustrates the predicted key ¹H-¹³C correlations for **2-Bromo-3-phenylpyridine**, which can be confirmed by 2D NMR experiments such as HSQC and HMBC.



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Caption: Predicted ^1H - ^{13}C NMR correlations for **2-Bromo-3-phenylpyridine**.

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References

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